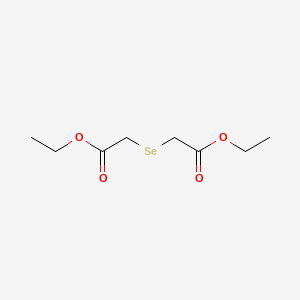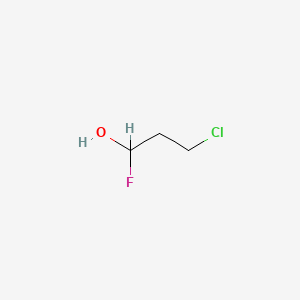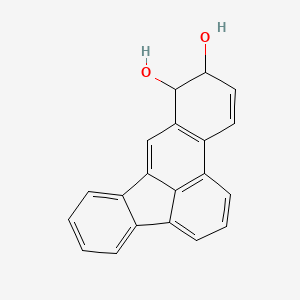
Benzo(B)fluoranthene-9,10-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.
Substitution: Halogenated and nitrated derivatives of this compound.
Applications De Recherche Scientifique
Benzo(B)fluoranthene-9,10-dihydrodiol is primarily used in scientific research to study the metabolic pathways and biological effects of PAHs. It is used in:
Chemistry: To understand the chemical behavior and reactivity of PAH derivatives.
Biology: To study the metabolic activation and detoxification pathways of PAHs in living organisms.
Medicine: To investigate the potential carcinogenic and mutagenic effects of PAH metabolites.
Industry: Limited applications in environmental monitoring and assessment of PAH contamination.
Mécanisme D'action
The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.
Comparaison Avec Des Composés Similaires
Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:
Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.
Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.
Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.
Propriétés
Numéro CAS |
130221-15-7 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |
Clé InChI |
YLNWBCYXHFQMPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
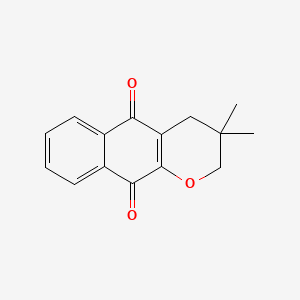
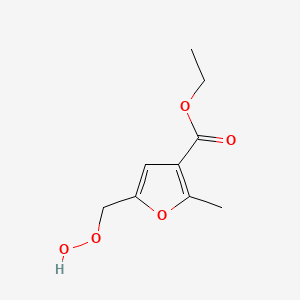
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
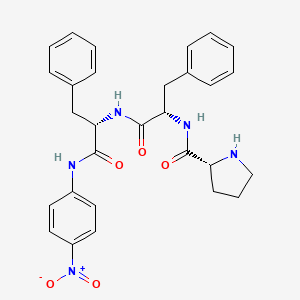
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)

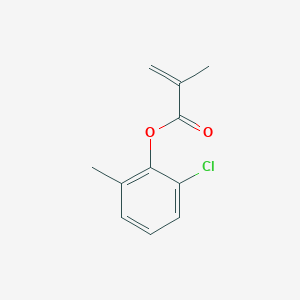
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
